![molecular formula C23H22N4O3 B2483466 3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1170248-38-0](/img/structure/B2483466.png)
3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research on piperazine derivatives and related structures has been driven by their diverse pharmacological properties and potential applications in medicinal chemistry. Compounds incorporating elements such as the imidazole ring, benzyl groups, and chromen-2-one moiety have been investigated for their therapeutic potentials, including antidiabetic, anti-inflammatory, anticancer, and antiviral activities.
Synthesis Analysis
The synthesis of piperazine derivatives and related compounds often involves multi-step chemical reactions, including nucleophilic addition, cyclization, and substitution reactions. For instance, Le Bihan et al. (1999) described the synthesis of imidazoline derivatives with antidiabetic properties, highlighting the importance of the piperazine skeleton and various substitutions on the imidazoline ring for biological activity (Le Bihan et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds featuring piperazine and imidazole rings, as well as chromen-2-one, is critical for their biological activity. Studies have shown that the spatial arrangement of these groups and their substituents significantly affects the compounds' interaction with biological targets. For example, Mahesha et al. (2019) explored the molecular structures and intermolecular interactions of closely related piperazine derivatives, demonstrating how subtle differences in molecular conformation can influence the compounds' properties (Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine and imidazole-containing compounds engage in various chemical reactions, including hydrogen bonding, which can lead to the formation of complex structures and influence their chemical stability and reactivity. The ability to form hydrogen bonds and other intermolecular interactions plays a crucial role in the compounds' solubility, bioavailability, and overall pharmacological profile.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are essential for their formulation and application. For example, the solubility of compounds can be significantly enhanced by structural modifications, such as the insertion of a piperazine unit, which also affects oral absorption and pharmacokinetics, as discussed by Shibuya et al. (2018) (Shibuya et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A series of N1-(coumarin-7-yl)amidrazones incorporating N-piperazines and related congeners were synthesized to evaluate their antitumor activity. Among these, a specific compound showed significant potency against MCF-7 and K562 cells, suggesting potential applications in cancer therapy (M. S. Mustafa et al., 2011).
Antidiabetic Properties
Piperazine derivatives were identified as new antidiabetic compounds through structure-activity relationship studies. The compound 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine showed high potency as an antidiabetic agent in a rat model of diabetes, mediated by an increase in insulin secretion (G. Le Bihan et al., 1999).
Docking Studies on Breast Cancer
A new series of chromeno[4,3-b]pyridine derivatives were designed and synthesized, followed by computational ADME, Lipinski's analysis, molecular docking, and binding energy studies. Some compounds showed high activity towards the MCF-7 breast cancer cell line, indicating potential therapeutic applications (Ghada E. Abd El Ghani et al., 2022).
Anti-inflammatory Activity
A novel set of compounds were synthesized and evaluated for their anti-inflammatory activity. Some compounds showed significant protection in in-vitro and in-vivo anti-inflammatory studies, suggesting their potential use in treating inflammation-related disorders (Aejaz Ahmed et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets through different mechanisms
Biochemical Pathways
The compound’s effect on biochemical pathways is currently unknown. Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which could influence their absorption and distribution . The metabolism and excretion of this compound would depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad range of biological activities exhibited by imidazole derivatives, the compound could potentially have multiple effects at the molecular and cellular level
Eigenschaften
IUPAC Name |
3-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-25-19-8-4-3-7-18(19)24-21(25)15-26-10-12-27(13-11-26)22(28)17-14-16-6-2-5-9-20(16)30-23(17)29/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDACTGJVKUNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


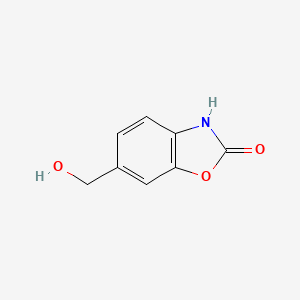
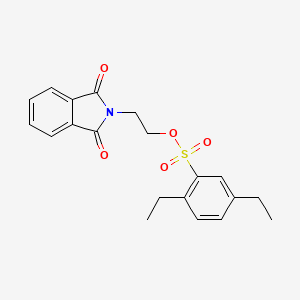
![9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2483388.png)
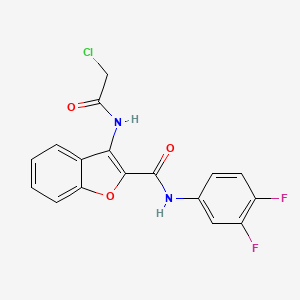

![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483396.png)
![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)
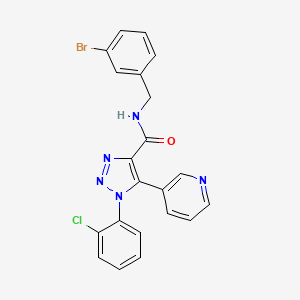
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)
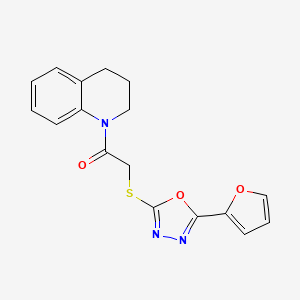
![2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2483404.png)
![5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2483405.png)